Cas no 19591-17-4 (N-(2-Iodophenyl)acetamide)

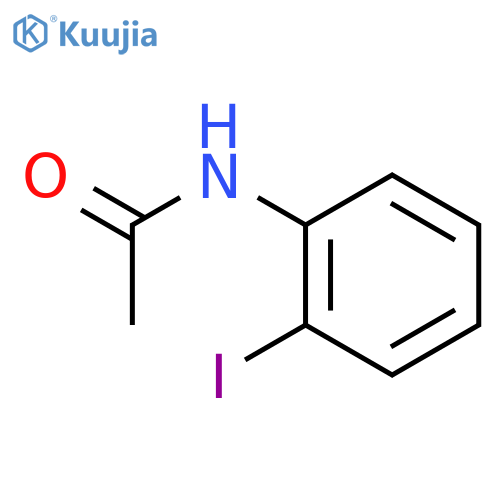

N-(2-Iodophenyl)acetamide structure

商品名:N-(2-Iodophenyl)acetamide

N-(2-Iodophenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(2-Iodophenyl)acetamide

- 2'-IODOACETANILIDE

- Acetamide,N-(2-iodophenyl)-

- 2'-HYDROXYPROPIOPHENONE

- Acetamide,N-(2-iodophenyl)

- Acetanilide,2'-iodo

- N-(2-iodophenyl)-acetamide

- N-acetyl ortho-iodoaniline

- o-iodoacetanilide

- ortho-iodoacetanilide

- SY239931

- MFCD00099251

- NSC 150507

- SCHEMBL74521

- CS-0172016

- N-acetyl-o-iodoaniline

- Maybridge3_004381

- NSC-150507

- NS00026381

- AK-968/40933956

- Acetanilide, 2'-iodo-

- 2'-Iodoacetanilide, >=97.0% (HPLC)

- NSC150507

- Tris(chloromethyl)acetic acid

- N-Acetyl-2-iodoaniline

- doi:10.14272/BCJOKHQYEDXBSF-UHFFFAOYSA-N

- AS-45288

- AKOS003792462

- A919598

- DTXSID30173251

- 10.14272/BCJOKHQYEDXBSF-UHFFFAOYSA-N

- Acetamide, N-(2-iodophenyl)-

- 19591-17-4

- HMS1443H03

- N-(2-iodo-phenyl)-acetamide

- AR2168

- IDI1_015768

- 2 inverted exclamation marka-Iodoacetanilide

- STL171247

-

- MDL: MFCD00099251

- インチ: InChI=1S/C8H8INO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11)

- InChIKey: BCJOKHQYEDXBSF-UHFFFAOYSA-N

- ほほえんだ: CC(NC1=CC=CC=C1I)=O

計算された属性

- せいみつぶんしりょう: 260.96500

- どういたいしつりょう: 260.965

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Solid

- 密度みつど: 1.805

- ふってん: 362.7°Cat760mmHg

- フラッシュポイント: 173.1°C

- 屈折率: 1.66

- PSA: 29.10000

- LogP: 2.32260

N-(2-Iodophenyl)acetamide セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264;P270;P301+P312;P330;P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22

-

危険物標識:

- ちょぞうじょうけん:Room temperature

N-(2-Iodophenyl)acetamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(2-Iodophenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I1162-1G |

N-(2-Iodophenyl)acetamide |

19591-17-4 | >98.0%(GC) | 1g |

¥1540.00 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00897-1g |

N-(2-Iodophenyl)acetamide |

19591-17-4 | ≥97.0% (HPLC) | 1g |

¥2108.0 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242656-5g |

N-(2-Iodophenyl)acetamide |

19591-17-4 | 98% | 5g |

¥2518 | 2023-04-15 | |

| eNovation Chemicals LLC | Y1054939-1g |

N-(2-Iodophenyl)acetamide |

19591-17-4 | 98+% | 1g |

$130 | 2024-06-07 | |

| Aaron | AR007RVI-1g |

N-(2-Iodophenyl)acetamide |

19591-17-4 | 95% | 1g |

$75.00 | 2025-01-23 | |

| Aaron | AR007RVI-5g |

N-(2-Iodophenyl)acetamide |

19591-17-4 | 95% | 5g |

$238.00 | 2025-01-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTZ058-250mg |

N-(2-iodophenyl)acetamide |

19591-17-4 | 95% | 250mg |

¥244.0 | 2024-04-23 | |

| AstaTech | AR2168-0.25/g |

N-(2-IODOPHENYL)ACETAMIDE |

19591-17-4 | 95% | 0.25g |

$55 | 2023-09-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTZ058-1g |

N-(2-iodophenyl)acetamide |

19591-17-4 | 95% | 1g |

¥621.0 | 2024-04-23 | |

| 1PlusChem | 1P007RN6-250mg |

N-(2-Iodophenyl)acetamide |

19591-17-4 | 98% | 250mg |

$18.00 | 2025-02-22 |

N-(2-Iodophenyl)acetamide 関連文献

-

Chin Hui Kee,Azhar Ariffin,Khalijah Awang,Koichi Takeya,Hiroshi Morita,Salmaan Inayat Hussain,Kok Meng Chan,Pauline J. Wood,Michael D. Threadgill,Chuan Gee Lim,SeikWeng Ng,Jean Frédéric F. Weber,Noel F. Thomas Org. Biomol. Chem. 2010 8 5646

-

Huahua Liu,Li Wei,Zhiyuan Chen Org. Biomol. Chem. 2021 19 3359

-

Srinivasan A. Kaliyaperumal,Shyamapada Banerjee,Syam Kumar U. K. Org. Biomol. Chem. 2014 12 6105

-

Nilufa Khatun,Srimanta Guin,Saroj Kumar Rout,Bhisma K. Patel RSC Adv. 2014 4 10770

-

San Wu,Wei-Ye Hu,Song-Lin Zhang RSC Adv. 2016 6 24257

19591-17-4 (N-(2-Iodophenyl)acetamide) 関連製品

- 622-50-4(N-(4-Iodophenyl)acetamide)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 5587-61-1(Triisocyanato(methyl)silane)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量